molecular formula C13H14N2S B13087095 5-Methyl-3-(4-(methylthio)phenyl)pyridin-2-amine

5-Methyl-3-(4-(methylthio)phenyl)pyridin-2-amine

Cat. No.: B13087095
M. Wt: 230.33 g/mol
InChI Key: IDCQTKRKQASDGQ-UHFFFAOYSA-N
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Description

5-Methyl-3-(4-(methylthio)phenyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and an amine group at the 2-position. Additionally, it has a phenyl ring substituted with a methylthio group at the 4-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4-(methylthio)phenyl)pyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4-(methylthio)phenyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The halogenated derivatives of this compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Methyl-3-(4-(methylthio)phenyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4-(methylthio)phenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-phenylpyridine: Lacks the methylthio group, resulting in different chemical properties.

    3-(4-Methylthio)phenylpyridine: Similar structure but different substitution pattern on the pyridine ring.

    4-(Methylthio)phenylpyridine: Lacks the methyl group on the pyridine ring.

Uniqueness

5-Methyl-3-(4-(methylthio)phenyl)pyridin-2-amine is unique due to the presence of both the methyl and methylthio groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14N2S

Molecular Weight

230.33 g/mol

IUPAC Name

5-methyl-3-(4-methylsulfanylphenyl)pyridin-2-amine

InChI

InChI=1S/C13H14N2S/c1-9-7-12(13(14)15-8-9)10-3-5-11(16-2)6-4-10/h3-8H,1-2H3,(H2,14,15)

InChI Key

IDCQTKRKQASDGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)N)C2=CC=C(C=C2)SC

Origin of Product

United States

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